
3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride typically involves the reaction of 2-aminobenzamides with benzyl halides and methylating agents. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free . This method offers good functional group tolerance and easy operation.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves the use of metal catalysts. For example, a Cu(I)-catalyzed synthesis from 2-halobenzamides and aryl aldehydes or dimethyl acetamide (DMA) has been reported . These protocols require an azide ion as a nitrogen source and involve C–N coupling, reductive amination, cyclization, and oxidation.
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized quinazoline derivatives, reduced amine derivatives, and substituted quinazoline compounds.
Aplicaciones Científicas De Investigación
3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to cell death in cancer cells . The compound’s structure allows it to bind to specific receptors or enzymes, disrupting their normal function and exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar core structure and exhibit similar biological activities.
2-Substituted quinazolin-4(3H)-ones: These derivatives are obtained from benzyl alcohols or methylarenes and anthranilamides.
Uniqueness
3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H18ClN3 |
|---|---|
Peso molecular |
287.79 g/mol |
Nombre IUPAC |
3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17N3.ClH/c1-12-14-9-5-6-10-15(14)18-16(17)19(12)11-13-7-3-2-4-8-13;/h2-10,12H,11H2,1H3,(H2,17,18);1H |
Clave InChI |
VMNLSOGQBCCBTN-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



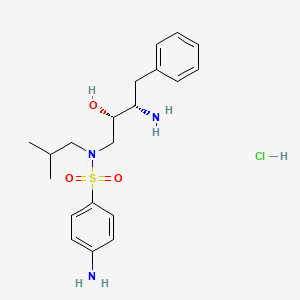

![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
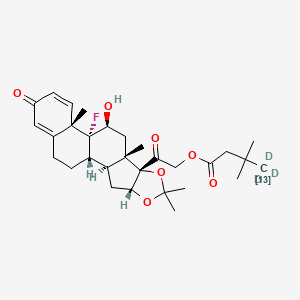
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
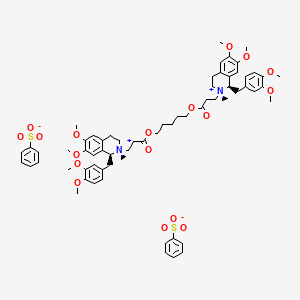
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
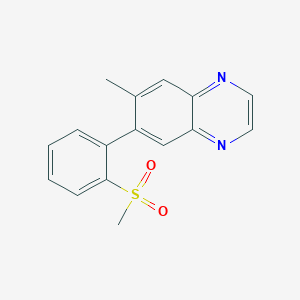
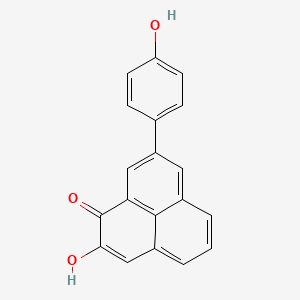
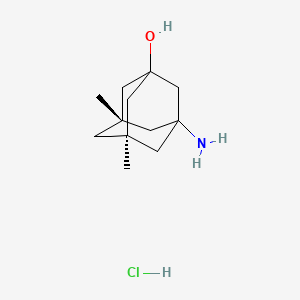

![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
